Cefixime Trihydrate

Description

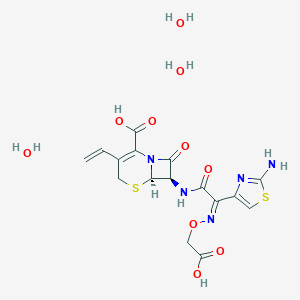

Structure

2D Structure

3D Structure of Parent

Properties

Key on ui mechanism of action |

The bacterial cell wall, which is located at the periphery of Gram-positive bacteria and within the periplasm of Gram-negative bacteria, comprises a glycopeptide polymer synthesized through cross-linking of glycans to peptide stems on alternating saccharides, which is known commonly as peptidoglycan. Cell wall formation, recycling, and remodelling require numerous enzymes, including a family of enzymes with similar active site character despite distinct and sometimes overlapping roles as carboxypeptidases, endopeptidases, transpeptidases, and transglycosylases, known as "penicillin-binding proteins" (PBPs). The number of PBPs differs between bacteria, in which some are considered essential and others redundant. In general, inhibition of one or more essential PBPs results in impaired cell wall homeostasis, loss of cell integrity, and is ultimately bactericidal. Cefixime is a cephalosporin and cephalosporins work by using their beta-lactam rings to inhibit bacterial cell wall synthesis by binding to the penicillin-binding proteins transpeptidases on bacteria. The inhibition of synthesis of the bacteria cell wall will cause lysis, particularly in fast growing organisms such as bacteria. Specifically, cephalosporins inhibit penicillin-sensitive enzymes responsible for the final 3D structure of the bacterial cell wall which in turn inhibit bacterial cell wall peptidoglycan synthesis. |

|---|---|

CAS No. |

125110-14-7 |

Molecular Formula |

C16H17N5O8S2 |

Molecular Weight |

471.5 g/mol |

IUPAC Name |

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(carboxymethoxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate |

InChI |

InChI=1S/C16H15N5O7S2.H2O/c1-2-6-4-29-14-10(13(25)21(14)11(6)15(26)27)19-12(24)9(20-28-3-8(22)23)7-5-30-16(17)18-7;/h2,5,10,14H,1,3-4H2,(H2,17,18)(H,19,24)(H,22,23)(H,26,27);1H2/b20-9-;/t10-,14-;/m1./s1 |

InChI Key |

HPRLWADTNARROR-JUZDKLSSSA-N |

Isomeric SMILES |

C=CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N\OCC(=O)O)/C3=CSC(=N3)N)SC1)C(=O)O.O |

Canonical SMILES |

C=CC1=C(N2C(C(C2=O)NC(=O)C(=NOCC(=O)O)C3=CSC(=N3)N)SC1)C(=O)O.O |

melting_point |

218-225 °C 218 - 225 °C |

physical_description |

Solid |

Pictograms |

Irritant; Health Hazard |

solubility |

1.04e-01 g/L |

Synonyms |

(6R,7R)-7-((Z)-2-(2-aMinothiazol-4-yl)-2-((carboxyMethoxy)iMino)acetaMido)-8-oxo-3-vinyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid trihydrate |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Cefixime Trihydrate on Bacterial Cell Wall Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefixime, a third-generation oral cephalosporin antibiotic, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This guide provides a detailed examination of the molecular mechanisms underlying this action, with a focus on its interaction with penicillin-binding proteins (PBPs). It includes a compilation of quantitative data on its efficacy, detailed protocols for key experimental assays, and visualizations of the critical pathways and experimental workflows.

Introduction

Cefixime is a semi-synthetic, third-generation cephalosporin characterized by its broad spectrum of activity against many Gram-positive and Gram-negative bacteria.[1] Like other β-lactam antibiotics, its primary mechanism of action is the disruption of peptidoglycan synthesis, an essential component of the bacterial cell wall.[1] This inhibition ultimately leads to cell lysis and bacterial death. A key feature of cefixime is its stability in the presence of a wide variety of β-lactamase enzymes, which are a common cause of bacterial resistance to other β-lactam antibiotics.

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The structural integrity of the bacterial cell wall is maintained by a mesh-like polymer called peptidoglycan. The final step in the synthesis of peptidoglycan is a transpeptidation reaction that cross-links the peptide side chains of the glycan strands. This crucial step is catalyzed by a group of bacterial enzymes known as penicillin-binding proteins (PBPs).[1]

Cefixime's bactericidal activity stems from its ability to covalently bind to the active site of these PBPs.[1] The β-lactam ring of cefixime is structurally similar to the D-Ala-D-Ala moiety of the natural PBP substrate. This mimicry allows cefixime to acylate the serine residue in the active site of the PBP, forming a stable, inactive enzyme-antibiotic complex. The inactivation of multiple essential PBPs disrupts the synthesis and maintenance of the peptidoglycan layer. This leads to the arrest of cell wall assembly, resulting in a weakened cell wall that can no longer withstand the internal osmotic pressure, ultimately causing cell lysis and death.[1]

The following diagram illustrates the core mechanism of cefixime's action:

Quantitative Data

The efficacy of cefixime is quantified by its binding affinity to specific PBPs and its minimum inhibitory concentration (MIC) against various bacterial strains.

Penicillin-Binding Protein (PBP) Affinity

The affinity of cefixime for different PBPs determines its spectrum of activity. The 50% inhibitory concentration (IC50) is a common measure of this affinity, with lower values indicating higher affinity.

| Bacterium | PBP Target | IC50 (µg/mL) | Reference |

| Escherichia coli | PBP 3 | 0.25 | [2] |

| Streptococcus pneumoniae | PBP3 | 0.026 | [3] |

| Helicobacter pylori | PBP B | Strongest Affinity* | [4] |

Note: The reference for H. pylori indicates the strongest affinity for PBP B among the PBPs tested, but does not provide a specific IC50 value.

Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. MIC values are crucial for determining clinical effectiveness.

| Bacterium | MIC Range (µg/mL) | MIC90 (µg/mL) | Reference |

| Escherichia coli | 0.25 - 2.0 | 0.5 | [5] |

| Haemophilus influenzae | ≤0.03 - 0.25 | 0.06 | [5] |

| Streptococcus pneumoniae | 0.06 - 0.5 | 0.25 | [5] |

| Streptococcus pyogenes | ≤0.03 - 0.12 | 0.06 | [5] |

| Moraxella catarrhalis | ≤0.06 - 0.5 | 0.25 | [5] |

| Neisseria gonorrhoeae | 0.008 - 0.125 | 0.03 | [6] |

MIC90 is the concentration of the antibiotic required to inhibit the growth of 90% of the tested strains.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of cefixime.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of cefixime that inhibits bacterial growth in a liquid medium.

Materials:

-

Cefixime trihydrate powder

-

Appropriate solvent for cefixime (e.g., sterile distilled water or DMSO)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Spectrophotometer or microplate reader

Protocol:

-

Prepare Cefixime Stock Solution: Prepare a stock solution of cefixime at a concentration of 1280 µg/mL in a suitable solvent.

-

Prepare Serial Dilutions: a. Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate. b. Add 100 µL of the cefixime stock solution to the first well of each row to be tested. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to typically the 10th or 11th well. Discard 100 µL from the last dilution well. This will create a range of cefixime concentrations (e.g., 64, 32, 16, 8, 4, 2, 1, 0.5, 0.25, 0.125 µg/mL).

-

Prepare Bacterial Inoculum: a. From a fresh culture (18-24 hours old), suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). b. Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add 100 µL of the diluted bacterial inoculum to each well containing the cefixime dilutions and to a growth control well (containing only CAMHB and inoculum). A sterility control well (containing only CAMHB) should also be included.

-

Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is determined as the lowest concentration of cefixime at which there is no visible growth (turbidity) as observed by the naked eye or by measuring the optical density at 600 nm (OD₆₀₀) with a microplate reader.

The following diagram illustrates the workflow for MIC determination:

Competitive Penicillin-Binding Protein (PBP) Binding Assay

This assay measures the affinity of cefixime for PBPs by its ability to compete with a radiolabeled or fluorescently labeled penicillin for binding to these proteins.

Materials:

-

Bacterial cell culture

-

Lysis buffer (e.g., Tris-HCl with MgCl₂)

-

Ultracentrifuge

-

Radiolabeled penicillin (e.g., [³H]benzylpenicillin) or fluorescently labeled penicillin (e.g., Bocillin FL)

-

Cefixime solutions of varying concentrations

-

Scintillation counter or fluorescence scanner

-

SDS-PAGE equipment

Protocol:

-

Preparation of Bacterial Membranes: a. Grow the bacterial culture to mid-logarithmic phase. b. Harvest the cells by centrifugation. c. Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication or French press). d. Isolate the cell membranes by ultracentrifugation. e. Resuspend the membrane pellet in a suitable buffer.

-

Competitive Binding Reaction: a. In a series of microcentrifuge tubes, mix the membrane preparation with increasing concentrations of unlabeled cefixime. b. Add a fixed, subsaturating concentration of radiolabeled or fluorescently labeled penicillin to each tube. c. Include a control tube with no cefixime. d. Incubate the reactions at 37°C for a defined period (e.g., 10-30 minutes) to allow for competitive binding.

-

Separation and Detection: a. Stop the reaction by adding a stop solution or by rapid filtration. b. Separate the PBP-bound labeled penicillin from the unbound ligand. For radiolabeled assays, this is often done by vacuum filtration through glass fiber filters. For fluorescent assays, the reaction is stopped, and the proteins are separated by SDS-PAGE.

-

Quantification: a. For radiolabeled assays, the radioactivity on the filters is measured using a scintillation counter. b. For fluorescent assays, the gel is imaged using a fluorescence scanner, and the intensity of the bands corresponding to the PBPs is quantified.

-

Data Analysis: The concentration of cefixime that inhibits 50% of the labeled penicillin binding (IC50) is determined by plotting the percentage of inhibition against the logarithm of the cefixime concentration.

Spectrophotometric Bacterial Cell Lysis Assay

This assay quantifies the lytic effect of cefixime by measuring the decrease in the optical density of a bacterial culture over time.

Materials:

-

Bacterial culture in logarithmic growth phase

-

Cefixime solutions at various concentrations (typically multiples of the MIC)

-

Spectrophotometer

-

Culture tubes or cuvettes

Protocol:

-

Inoculum Preparation: Grow a bacterial culture in a suitable broth medium to an early- to mid-logarithmic phase (e.g., OD₆₀₀ of 0.2-0.4).

-

Exposure to Cefixime: a. Aliquot the bacterial culture into a series of sterile culture tubes or cuvettes. b. Add different concentrations of cefixime to the tubes. Include a growth control tube with no antibiotic.

-

Monitoring Lysis: a. Incubate the tubes at 37°C with shaking. b. At regular time intervals (e.g., every 30-60 minutes) for several hours, measure the OD₆₀₀ of each culture using a spectrophotometer.

-

Data Analysis: Plot the OD₆₀₀ values against time for each cefixime concentration and the control. A decrease in OD₆₀₀ over time, relative to the control, indicates bacterial lysis. The rate and extent of lysis can be compared across different cefixime concentrations.

Mechanisms of Resistance

Bacterial resistance to cefixime can emerge through several mechanisms, primarily involving alterations in the target PBPs or reduced drug accumulation.

-

Alteration of PBP Structure: Mutations in the genes encoding PBPs, particularly the penA gene encoding PBP2 in Neisseria gonorrhoeae, can reduce the binding affinity of cefixime to its target.[7] This is a significant mechanism of resistance in clinically important pathogens.

-

Production of β-Lactamases: While cefixime is stable against many common β-lactamases, the emergence of extended-spectrum β-lactamases (ESBLs) can lead to its hydrolysis and inactivation.

-

Reduced Permeability and Efflux: Changes in the bacterial outer membrane porins can limit the entry of cefixime into the cell. Additionally, the overexpression of efflux pumps can actively transport the drug out of the cell, preventing it from reaching its PBP targets.

The following diagram depicts the interplay of these resistance mechanisms:

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. PBP binding and periplasmic concentration as determinants of the antibacterial activities of three new oral cephalosporins in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A spectrophotometric assay of β-lactamase action on penicillins (Short Communication) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activity of cefixime against Helicobacter pylori and affinities for the penicillin-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. researchgate.net [researchgate.net]

- 7. Amino acid substitutions in mosaic penicillin-binding protein 2 associated with reduced susceptibility to cefixime in clinical isolates of Neisseria gonorrhoeae - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthesis and Purification of Cefixime Trihydrate: A Technical Guide

An In-depth Overview for Researchers, Scientists, and Drug Development Professionals

Cefixime is a third-generation oral cephalosporin antibiotic renowned for its broad-spectrum activity against a variety of bacterial infections. Its synthesis is a multi-step process that has been refined over the years to improve yield, purity, and industrial scalability. This technical guide provides a comprehensive overview of the core synthesis and purification processes for Cefixime trihydrate, drawing from established methodologies.

I. Synthesis of Cefixime

The most prevalent synthetic route to Cefixime involves the acylation of 7-amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVCA) with an activated form of the Cefixime side chain, followed by hydrolysis. A common activated form of the side chain is 2-(2-aminothiazol-4-yl)-2-[(Z)-methoxycarbonylmethoxyimino]acetic acid-2-S-mercaptobenzothiazole ester (MICA ester).[1]

Key Synthesis Steps:

-

Acylation: The synthesis commences with the reaction of 7-AVCA with an activated Cefixime side-chain ester.[1][2] This reaction is typically carried out in a mixed solvent system, such as tetrahydrofuran and water or acetone and water, in the presence of a base like triethylamine to facilitate the coupling.[2][3] The reaction temperature is generally maintained at low levels, often between 0-10°C, to minimize side reactions.[4]

-

Hydrolysis: Following the acylation, the resulting intermediate ester is hydrolyzed to yield Cefixime. This is commonly achieved by treatment with an inorganic base such as sodium hydroxide.[3][4] The hydrolysis is a critical step and is carefully controlled to ensure complete conversion without degradation of the cephalosporin core.

The overall synthesis workflow can be visualized as follows:

II. Purification of this compound

The purification of Cefixime is crucial to remove unreacted starting materials, by-products, and other impurities to meet stringent pharmaceutical standards. The primary method for purification is reactive crystallization.[5]

Key Purification Steps:

-

Dissolution and pH Adjustment: Crude Cefixime is often dissolved in water by adding an alkali to form a soluble salt, such as the disodium salt.[5][6] The pH is a critical parameter and is carefully controlled throughout the process.

-

Carbon Treatment: The resulting solution may be treated with activated carbon to remove colored impurities and other contaminants.[7][8]

-

Reactive Crystallization: The this compound is then precipitated from the solution by carefully adjusting the pH downwards with an acid, such as hydrochloric acid.[5] This process of crystallization from a solution where a chemical reaction is occurring is known as reactive crystallization. The rate of acid addition and the final pH are critical for controlling the crystal size, purity, and yield.[5] Seeding with pure this compound crystals is often employed to control the crystallization process.[7]

-

Isolation and Drying: The precipitated this compound crystals are then isolated by filtration, washed with water, and dried under vacuum at a controlled temperature to yield the final high-purity product.[9]

The purification workflow is illustrated below:

III. Experimental Protocols

The following are representative experimental protocols derived from various patented processes. These should be considered as illustrative, and actual reaction conditions may vary.

A. Synthesis of Cefixime from 7-AVCA and MICA Ester

Materials:

-

7-amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVCA)

-

2-mercapto-1,3-benzothiazolyl-(Z)-2-(2-aminothiazol-4-yl)-2-(methoxycarbonyl)-methoxyimino acetate (MICA Ester)

-

Tetrahydrofuran (THF)

-

Water

-

Triethylamine

-

Ethyl acetate

-

Sodium hydroxide

-

Hydrochloric acid

Procedure:

-

A mixture of THF and water is cooled to approximately 4°C.[3]

-

7-AVCA and MICA ester are added to the cooled solvent mixture.[3]

-

A solution of triethylamine in THF is slowly added to the reaction mixture over a period of 2 hours, maintaining the temperature at 4°C.[3]

-

The reaction is stirred for an additional 4 hours at the same temperature.[3]

-

Ethyl acetate is added, and the aqueous layer containing the triethylamine salt of the cefixime ester is separated.[3]

-

The aqueous layer is cooled to 0°C, and a solution of sodium hydroxide is added rapidly. The mixture is stirred for approximately 15 minutes.[4]

-

The hydrolysis is quenched by the immediate addition of hydrochloric acid to adjust the pH to a range of 4.8-5.2.[4]

B. Purification of this compound by Reactive Crystallization

Materials:

-

Crude Cefixime

-

Water

-

Sodium hydroxide (or other suitable base)

-

Hydrochloric acid (or other suitable acid)

-

Activated carbon (optional)

-

This compound seed crystals

Procedure:

-

Crude Cefixime is suspended in water at a controlled temperature (e.g., 38-45°C).[6]

-

An alkali (e.g., sodium bicarbonate or sodium hydroxide) is added to the suspension with stirring until the Cefixime is completely dissolved, forming a clear solution. The pH is typically maintained below 9.0.[6]

-

(Optional) Activated carbon is added to the solution, stirred, and then filtered to remove the carbon and adsorbed impurities.[7]

-

The clear filtrate is then subjected to crystallization. The pH of the solution is carefully adjusted to a range of 2.0 to 3.5 with an acid (e.g., hydrochloric acid) to induce precipitation.[4] The temperature is often controlled, for instance, by cooling to 0-10°C.[6]

-

The reaction mixture may be seeded with pure this compound crystals to control the crystallization process and obtain a product with the desired physical properties.[7]

-

The mixture is stirred for a period to allow for complete crystallization.

-

The resulting solid is collected by filtration, washed with water, and dried under vacuum to yield pure this compound.[9]

IV. Quantitative Data

The following tables summarize quantitative data reported in various sources for the synthesis and purification of this compound.

Table 1: Synthesis and Purification Yields and Purity

| Step | Parameter | Value | Reference |

| Synthesis | Overall Yield | > 90% | [1] |

| Synthesis | Purity (HPLC) | 99.5% | [1] |

| Purification | Yield | 90.8% - 95.3% | [9] |

| Purification | Purity (HPLC) | 99.41% - 99.50% | [9] |

Table 2: Key Process Parameters for Purification

| Parameter | Value | Reference |

| Dissolution Temperature | 38 - 45 °C | [6] |

| Dissolution pH | ≤ 9.0 | [6] |

| Crystallization pH | 2.0 - 3.5 | [4] |

| Crystallization Temperature | 0 - 10 °C | [6] |

| Drying Temperature | 35 °C (vacuum) | [9] |

V. Impurities

Several process-related impurities and degradation products of Cefixime have been identified. These include isomers, unreacted intermediates, and by-products from side reactions.[10][11][] The purification process is designed to minimize these impurities to levels compliant with pharmacopeial standards.

This guide provides a foundational understanding of the synthesis and purification of this compound. For professionals in drug development and manufacturing, a thorough understanding of these processes is essential for ensuring the quality, safety, and efficacy of the final pharmaceutical product. Further optimization and validation of these processes are critical for successful commercial production.

References

- 1. researchgate.net [researchgate.net]

- 2. CN101337969A - Synthetic method of antibiotic cefixime - Google Patents [patents.google.com]

- 3. Process For the Preparation of Cefixime - Eureka | Patsnap [eureka.patsnap.com]

- 4. US7705142B2 - Process for the preparation of cefixime - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. CN107056815A - A kind of Cefixime and process for purification - Google Patents [patents.google.com]

- 7. US8008478B2 - Process for the preparation of cefixime - Google Patents [patents.google.com]

- 8. data.epo.org [data.epo.org]

- 9. CN103980292A - Crystallization method of this compound - Google Patents [patents.google.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. CN109490440A - A method of detection Cefixime related impurities - Google Patents [patents.google.com]

An In-depth Technical Guide to the Antibacterial Spectrum of Cefixime Trihydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefixime trihydrate is an orally active, third-generation cephalosporin antibiotic with a broad spectrum of activity against a variety of bacterial pathogens.[1] Its bactericidal action, driven by the inhibition of bacterial cell wall synthesis, makes it a significant agent in the treatment of infections of the urinary tract, ear, and upper respiratory tract.[1] This technical guide provides a comprehensive overview of the antibacterial spectrum of cefixime, detailing its mechanism of action, in vitro activity against key Gram-positive and Gram-negative bacteria, and the standardized experimental protocols used to determine its efficacy. The quantitative data on its minimum inhibitory concentrations (MICs) are summarized for comparative analysis, and its mechanism and experimental workflows are visually represented through detailed diagrams.

Mechanism of Action

Cefixime exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2] This process is initiated by the binding of cefixime to penicillin-binding proteins (PBPs), which are enzymes crucial for the final transpeptidation step in peptidoglycan synthesis.[1][2] Peptidoglycan provides structural integrity to the bacterial cell wall. By inhibiting these PBPs, cefixime effectively halts the assembly of the cell wall, leading to cellular lysis and bacterial death.[1][3] Cefixime demonstrates a particular affinity for PBPs 3, 1a, and 1bs in Gram-negative bacteria.[4] A key characteristic of cefixime is its stability in the presence of many beta-lactamase enzymes, which are produced by some bacteria and are a common mechanism of resistance to other beta-lactam antibiotics.[2][3][5]

References

- 1. Cefixime - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Cefixime? [synapse.patsnap.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. [Antibacterial effect of cefixime] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cefixime. A review of its antibacterial activity. Pharmacokinetic properties and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

Cefixime Trihydrate: A Technical Guide on its Differential Efficacy Against Gram-Positive and Gram-Negative Bacteria

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted activity of cefixime trihydrate, a third-generation oral cephalosporin, against gram-positive and gram-negative bacteria. We delve into its mechanism of action, spectrum of activity, the molecular basis of bacterial resistance, and standardized methodologies for susceptibility testing. Quantitative data on its in-vitro efficacy are presented in structured tables for comparative analysis, and key cellular pathways and experimental workflows are visualized through detailed diagrams.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Cefixime exerts its bactericidal effect by targeting and inhibiting the final step of peptidoglycan synthesis in the bacterial cell wall.[1][2] Peptidoglycan provides structural integrity to the bacterial cell, protecting it from osmotic lysis. The key targets of cefixime are the penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the transpeptidation process that cross-links the peptidoglycan strands.[3][4] By binding to these PBPs, cefixime effectively blocks cell wall assembly, leading to cell lysis and bacterial death.[1][4] Cefixime's stability in the presence of many beta-lactamase enzymes, which are produced by some bacteria to inactivate beta-lactam antibiotics, contributes to its broad spectrum of activity.[2][3]

Figure 1: Mechanism of action of Cefixime.

Spectrum of Activity: A Tale of Two Cell Walls

Cefixime's efficacy varies significantly between gram-positive and gram-negative bacteria, a difference largely attributable to the structural variations in their cell envelopes.

Gram-Negative Bacteria: High Susceptibility

Cefixime demonstrates potent activity against a wide range of gram-negative bacteria, particularly members of the Enterobacteriaceae family.[5][6] This includes common pathogens such as Escherichia coli, Proteus mirabilis, Klebsiella species, and Haemophilus influenzae.[7][8] Its efficacy extends to many beta-lactamase-producing strains, making it a valuable therapeutic option for infections caused by these organisms.[9] Cefixime is also highly active against Neisseria gonorrhoeae, including penicillinase-producing strains.[7][10]

Gram-Positive Bacteria: A More Limited Spectrum

In contrast, cefixime's activity against gram-positive bacteria is more restricted. While it shows good activity against Streptococcus pneumoniae (penicillin-susceptible strains) and Streptococcus pyogenes, it is notably less effective against Staphylococcus species, including Staphylococcus aureus.[7][8][10] Enterococci are also generally resistant to cefixime.[11] This limited efficacy is partly due to differences in the PBP targets and the accessibility of these targets within the gram-positive cell wall structure.

Quantitative In-Vitro Efficacy: Minimum Inhibitory Concentrations (MIC)

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of cefixime against various clinically significant gram-positive and gram-negative bacteria. The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Table 1: Cefixime MIC Values for Gram-Negative Bacteria

| Bacterial Species | MIC Range (µg/mL) | MIC90 (µg/mL) | Reference(s) |

| Escherichia coli | 0.015 - 4 | 0.25 | [1][12] |

| Haemophilus influenzae | ≤0.004 - >4 | 0.25 | [1][13] |

| Proteus mirabilis | ≤0.008 - 0.06 | < 0.25 | [1][13] |

| Klebsiella pneumoniae | - | 0.25 | [12] |

| Klebsiella oxytoca | - | >32 | [13] |

| Neisseria gonorrhoeae | - | ≤ 0.25 | [8] |

| Moraxella catarrhalis | - | 0.12 | [13] |

| Salmonella typhi | - | 0.06 - 0.25 | [12] |

| Enterobacter cloacae | - | - | [5] |

| Enterobacter aerogenes | - | - | [5] |

| Serratia spp. | - | - | [6] |

| Providencia stuartii | - | < 0.25 | [13] |

| Pseudomonas aeruginosa | Resistant | - | [7] |

Table 2: Cefixime MIC Values for Gram-Positive Bacteria

| Bacterial Species | MIC Range (µg/mL) | MIC90 (µg/mL) | Reference(s) |

| Streptococcus pneumoniae | 0.12 | ≤ 0.25 | [1][8] |

| Streptococcus pyogenes | - | ≤ 0.25 | [8] |

| Staphylococcus aureus | >128 (Resistant) | - | [1] |

| Enterococcus spp. | Resistant | - | [11] |

Mechanisms of Bacterial Resistance

Bacterial resistance to cefixime can emerge through several molecular mechanisms, which differ between gram-positive and gram-negative species.

Gram-Negative Resistance Mechanisms

Two primary mechanisms of resistance to cefixime are prevalent in gram-negative bacteria:

-

Alteration of Penicillin-Binding Proteins (PBPs): In Neisseria gonorrhoeae, resistance is primarily mediated by modifications in the penA gene, which encodes for PBP2.[5][14] This can occur through the acquisition of a "mosaic" penA gene, which contains DNA sequences from other Neisseria species, leading to a PBP2 with reduced affinity for cefixime.[5][9]

-

Production of Beta-Lactamases: Many gram-negative bacteria can produce beta-lactamase enzymes that hydrolyze the beta-lactam ring of cefixime, rendering it inactive.[15][16] Extended-spectrum β-lactamases (ESBLs) are a significant concern as they can inactivate a wide range of cephalosporins, including cefixime.[17]

-

Efflux Pumps: Overexpression of efflux pumps, such as the MtrCDE system in N. gonorrhoeae, can actively transport cefixime out of the bacterial cell, reducing its intracellular concentration and thus its effectiveness.[9][14] Mutations in the mtrR gene, a repressor of the mtrCDE operon, can lead to this overexpression.[14]

Figure 2: Cefixime resistance in Gram-negative bacteria.

Gram-Positive Resistance Mechanisms

In gram-positive bacteria, particularly Streptococcus pneumoniae, resistance to cefixime is primarily due to:

-

Alterations in Penicillin-Binding Proteins (PBPs): Resistance arises from sequential mutations in the genes encoding for PBPs, specifically PBP2x, PBP2b, and PBP1a.[11][18] These mutations lead to conformational changes in the PBPs, reducing their affinity for beta-lactam antibiotics like cefixime.[6][7] This stepwise accumulation of mutations can lead to high-level resistance.[11]

Figure 3: Cefixime resistance in Streptococcus pneumoniae.

Experimental Protocols: Determining Cefixime Susceptibility

The determination of cefixime's in-vitro activity is crucial for clinical decision-making and drug development. The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods for antimicrobial susceptibility testing.[19][20] The broth microdilution method is a widely accepted reference method for determining the MIC of cefixime.[21]

Broth Microdilution Method for MIC Determination

Objective: To determine the minimum inhibitory concentration (MIC) of cefixime against a bacterial isolate.

Materials:

-

Cefixime standard powder

-

Sterile Mueller-Hinton Broth (MHB) (or other appropriate broth for fastidious organisms)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile diluents (e.g., water, phosphate buffer)

-

Incubator (35°C ± 2°C)

-

Micropipettes and sterile tips

Procedure:

-

Preparation of Cefixime Stock Solution: A stock solution of cefixime is prepared by dissolving a known weight of the standard powder in a suitable solvent as recommended by the supplier.[12]

-

Serial Dilutions: A series of two-fold dilutions of the cefixime stock solution is prepared in the microtiter plate using MHB to achieve a range of final concentrations.[22] A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

-

Inoculum Preparation: A suspension of the test bacterium is prepared and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 108 CFU/mL. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in each well.

-

Inoculation: The prepared bacterial inoculum is added to each well of the microtiter plate (except the sterility control).

-

Incubation: The inoculated plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading and Interpretation: After incubation, the plates are examined for visible bacterial growth (turbidity or a pellet at the bottom of the well). The MIC is recorded as the lowest concentration of cefixime that completely inhibits visible growth.[12]

Figure 4: Broth microdilution workflow for MIC determination.

Conclusion

This compound remains a clinically important oral antibiotic, demonstrating excellent efficacy against a broad range of gram-negative pathogens, including many beta-lactamase-producing strains. Its activity against gram-positive organisms is more targeted, with notable effectiveness against common respiratory pathogens like Streptococcus pneumoniae. Understanding the differential activity of cefixime, along with the evolving mechanisms of bacterial resistance, is paramount for its appropriate clinical use and for guiding future drug development efforts. The standardized methodologies for susceptibility testing, such as the broth microdilution method, are essential tools for monitoring resistance trends and ensuring optimal therapeutic outcomes. This technical guide provides a comprehensive overview to aid researchers, scientists, and drug development professionals in their work with this significant antimicrobial agent.

References

- 1. Cefixime disk susceptibility test criteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular Mechanisms of Drug Resistance and Epidemiology of Multidrug-Resistant Variants of Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. beta-Lactam resistance in gram-negative bacteria: global trends and clinical impact - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Using the genetic characteristics of Neisseria gonorrhoeae strains with decreased susceptibility to cefixime to develop a molecular assay to predict cefixime susceptibility - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Altered PBP 2A and Its Role in the Development of Penicillin, Cefotaxime, and Ceftriaxone Resistance in a Clinical Isolate of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Penicillin-binding protein-mediated resistance in pneumococci and staphylococci - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antibacterial Susceptibility Test Interpretive Criteria | FDA [fda.gov]

- 8. researchgate.net [researchgate.net]

- 9. Cefixime disk susceptibility test criteria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. academic.oup.com [academic.oup.com]

- 12. Amino Acid Mutations Essential to Production of an Altered PBP 2X Conferring High-Level β-Lactam Resistance in a Clinical Isolate of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Resistance genes of Neisseria gonorrhoeae to cefixime and azithromycin | Universa Medicina [univmed.org]

- 14. Genetic Basis of Molecular Mechanisms in β-lactam Resistant Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cmpt.ca [cmpt.ca]

- 16. jidc.org [jidc.org]

- 17. researchgate.net [researchgate.net]

- 18. iacld.com [iacld.com]

- 19. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]

- 20. journals.asm.org [journals.asm.org]

- 21. bmglabtech.com [bmglabtech.com]

- 22. pdb.apec.org [pdb.apec.org]

Methodological & Application

Application Note & Protocol: A Validated HPLC Method for the Quantification of Cefixime Trihydrate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the development and validation of a simple, accurate, and precise High-Performance Liquid Chromatography (HPLC) method for the quantification of Cefixime Trihydrate. This method is applicable for the analysis of the bulk drug and its pharmaceutical dosage forms.

Introduction

This compound is a third-generation cephalosporin antibiotic used to treat a wide variety of bacterial infections. It is officially recognized in several pharmacopoeias, including the Indian, British, United States, European, and Japanese Pharmacopoeias.[1] Accurate and reliable analytical methods are crucial for ensuring the quality, efficacy, and safety of pharmaceutical products containing this compound. This application note describes a robust HPLC method that can be readily implemented in a quality control laboratory for routine analysis.

Chromatographic Conditions

A summary of the optimized chromatographic conditions for the quantification of this compound is presented in Table 1.

Table 1: Optimized HPLC Method Parameters

| Parameter | Recommended Condition |

| Chromatographic Column | C18 column (250 mm x 4.6 mm, 5 µm)[2][3][4] |

| Mobile Phase | Methanol and 10 mM disodium hydrogen phosphate with 0.5% Triethylamine (TEA), pH adjusted to 6.3 with Orthophosphoric acid (OPA) (25:75 v/v)[2][3] |

| Flow Rate | 1.0 mL/min[2][3] |

| Detection Wavelength | 289 nm[2][3] |

| Injection Volume | 20 µL |

| Column Temperature | Ambient[4] |

| Mode of Operation | Isocratic[2][3] |

Experimental Protocols

Reagents and Materials

-

This compound reference standard

-

Methanol (HPLC grade)[3]

-

Disodium hydrogen phosphate (AR grade)[3]

-

Potassium dihydrogen phosphate (AR grade)[3]

-

Triethylamine (TEA) (HPLC grade)

-

Orthophosphoric acid (OPA) (AR grade)[3]

-

Water (HPLC grade)

Preparation of Mobile Phase

To prepare the mobile phase, mix methanol and a 10 mM disodium hydrogen phosphate solution containing 0.5% TEA in a ratio of 25:75 (v/v).[2][3] Adjust the pH of the aqueous portion to 6.3 using orthophosphoric acid before mixing.[2][3] Filter the mobile phase through a 0.45 µm membrane filter and degas by sonication for 15 minutes before use.

Preparation of Standard Stock Solution

Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask.[3] Add approximately 10 mL of methanol and sonicate for 10 minutes to dissolve the standard.[3] Make up the volume to 25 mL with methanol to obtain a standard stock solution.

Preparation of Sample Solution (from Tablet Formulation)

Weigh and powder 20 tablets to get a uniform mixture.[5] Transfer a quantity of the powder equivalent to 25 mg of this compound into a 25 mL volumetric flask.[3] Add about 10 mL of methanol and sonicate for 10 minutes to ensure complete dissolution of the drug.[3] Dilute to the mark with methanol and filter the solution through a 0.45 µm syringe filter.[3]

Calibration Curve

Prepare a series of working standard solutions by appropriately diluting the standard stock solution with the mobile phase to obtain concentrations in the range of 5-100 µg/mL.[2][3] Inject 20 µL of each solution into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area against the concentration.

Method Validation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters are summarized in Table 2.

Table 2: Summary of Method Validation Parameters

| Parameter | Result |

| Linearity Range | 5 - 100 µg/mL[2][3] |

| Correlation Coefficient (r²) | 0.9997[2][3] |

| Accuracy (% Recovery) | 98.84 - 100.25%[6] |

| Precision (%RSD) | < 2%[2][3] |

| Limit of Detection (LOD) | 1.0990 µg/mL[7] |

| Limit of Quantification (LOQ) | 3.331 µg/mL[7] |

| Specificity | The method is specific as it can separate the drug from its degradation products.[2][3] |

| Robustness | The method is robust, with no significant changes in results upon minor variations in flow rate and mobile phase composition.[3] |

Data Presentation

The quantitative data for the validation of the HPLC method for this compound is presented in the tables below for easy comparison.

Table 3: Linearity Data

| Concentration (µg/mL) | Peak Area (Arbitrary Units) |

| 5 | Data to be generated experimentally |

| 10 | Data to be generated experimentally |

| 20 | Data to be generated experimentally |

| 40 | Data to be generated experimentally |

| 60 | Data to be generated experimentally |

| 80 | Data to be generated experimentally |

| 100 | Data to be generated experimentally |

Table 4: Accuracy (Recovery) Data

| Spiked Level | Amount Added (mg) | Amount Found (mg) | % Recovery |

| 80% | Data to be generated experimentally | Data to be generated experimentally | Data to be generated experimentally |

| 100% | Data to be generated experimentally | Data to be generated experimentally | Data to be generated experimentally |

| 120% | Data to be generated experimentally | Data to be generated experimentally | Data to be generated experimentally |

Table 5: Precision Data

| Parameter | % RSD |

| Intra-day Precision (n=6) | < 2% |

| Inter-day Precision (n=6) | < 2% |

Experimental Workflow

The logical workflow for the HPLC method development and quantification of this compound is depicted in the following diagram.

Caption: Workflow for HPLC method development of this compound.

Conclusion

The described HPLC method is simple, rapid, accurate, and precise for the quantification of this compound in bulk and pharmaceutical dosage forms. The method has been validated according to ICH guidelines and is suitable for routine quality control analysis. The stability-indicating nature of the method also allows for the separation of this compound from its potential degradation products, ensuring the integrity of the analysis.[2][3]

References

- 1. ijpcbs.com [ijpcbs.com]

- 2. scielo.br [scielo.br]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Determination of Cefixime by a Validated Stability-Indicating HPLC Method and Identification of its Related Substances by LC-MS/MS Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sphinxsai.com [sphinxsai.com]

- 6. ijpsr.com [ijpsr.com]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for UV-Vis Spectrophotometric Analysis of Cefixime Trihydrate in Bulk Drug

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed, validated, and reliable UV-Visible spectrophotometric method for the quantitative analysis of Cefixime Trihydrate in its bulk drug form. This method is simple, accurate, precise, and cost-effective for routine quality control analysis.

Introduction

This compound is a third-generation cephalosporin antibiotic used to treat a wide variety of bacterial infections by inhibiting bacterial cell wall synthesis.[1][2][3] Accurate and reliable analytical methods are crucial for ensuring the quality and potency of the bulk drug. UV-Visible spectrophotometry is a widely used technique for the quantitative analysis of pharmaceuticals due to its simplicity, speed, and affordability.[1] This document outlines a validated UV-Vis spectrophotometric method for the determination of this compound.

Principle

The method is based on the principle that this compound exhibits strong absorbance of ultraviolet radiation at a specific wavelength. This absorbance is directly proportional to the concentration of the drug in the solution, following the Beer-Lambert law. The wavelength of maximum absorbance (λmax) for this compound is consistently observed at approximately 288 nm in various solvents, which is used for its quantification.[1][4][5][6]

Materials and Reagents

-

This compound Reference Standard: USP/IP/BP grade

-

Solvents: Methanol (AR grade), Phosphate buffer pH 7.4 (AR grade), or a mixture of Methanol and Water (AR grade).[1][4][7]

-

Volumetric flasks: 10 mL, 100 mL (calibrated)

-

Pipettes: 1 mL, 5 mL, 10 mL (calibrated)

-

UV-Vis Spectrophotometer: Double beam spectrophotometer with a 1 cm quartz cuvette.

Experimental Protocols

Selection of Solvent

The solubility of this compound should be tested in various solvents to select a suitable one. Methanol, a mixture of methanol and water, and pH 7.4 phosphate buffer have been reported as effective solvents.[1][4][7] Methanol is a common choice due to the good solubility of the drug.[1]

Determination of Wavelength of Maximum Absorbance (λmax)

-

Prepare a standard solution: Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in the chosen solvent and make up the volume to the mark to obtain a stock solution of 100 µg/mL.[5]

-

Prepare a working standard solution: From the stock solution, pipette 1 mL into a 10 mL volumetric flask and dilute with the solvent to get a final concentration of 10 µg/mL.[1]

-

Scan the solution: Scan the prepared working standard solution in the UV-Vis spectrophotometer over a wavelength range of 200-400 nm against a solvent blank.[1][5]

-

Identify λmax: The wavelength at which maximum absorbance is observed is the λmax. For this compound, this is typically around 288 nm.[1][4][5][6]

Preparation of Calibration Curve

-

Prepare a series of standard solutions: From the 100 µg/mL stock solution, prepare a series of dilutions to obtain concentrations in the linear range (e.g., 2, 4, 6, 8, 10 µg/mL).[1]

-

Measure absorbance: Measure the absorbance of each standard solution at the determined λmax (288 nm) using the solvent as a blank.

-

Plot the calibration curve: Plot a graph of absorbance versus concentration. The curve should be linear, and the correlation coefficient (R²) should be close to 0.999.[1][4]

Analysis of Bulk Drug Sample

-

Prepare a sample stock solution: Accurately weigh about 10 mg of the this compound bulk drug sample and prepare a 100 µg/mL stock solution as described in section 4.2.1.

-

Prepare a sample working solution: Dilute the sample stock solution with the solvent to obtain a concentration within the linearity range of the calibration curve (e.g., 10 µg/mL).

-

Measure absorbance: Measure the absorbance of the sample working solution at 288 nm against the solvent blank.

-

Calculate the concentration: The concentration of this compound in the sample can be determined from the calibration curve or by using the regression equation obtained from the linearity study.

Method Validation

The developed method should be validated as per ICH Q2(R1) guidelines for various parameters:

-

Linearity: The linearity of the method is established by analyzing a series of concentrations. The correlation coefficient (R²) should be greater than or equal to 0.999.[1][4]

-

Accuracy: Accuracy is determined by recovery studies at three different concentration levels (e.g., 80%, 100%, 120%). The percentage recovery should be within 98-102%.[1][4]

-

Precision:

-

Repeatability (Intra-day precision): Determined by analyzing the same concentration multiple times on the same day.

-

Intermediate Precision (Inter-day precision): Determined by analyzing the same concentration on different days.

-

The % Relative Standard Deviation (%RSD) for both should be less than 2%.[1][4]

-

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): These are determined based on the standard deviation of the response and the slope of the calibration curve.

Data Presentation

The quantitative data from the method validation studies are summarized in the tables below.

Table 1: Summary of Method Parameters

| Parameter | Result |

| Wavelength of Maximum Absorbance (λmax) | 288 nm[1][4][5][6] |

| Beer's Law Linearity Range | 2-10 µg/mL[1], 10-45 µg/mL[4][6] |

| Regression Equation | y = 0.046x + 0.112[1], y = 0.035x – 0.002[4][6] |

| Correlation Coefficient (R²) | 0.999[1][4][6] |

Table 2: Summary of Validation Parameters

| Validation Parameter | Result | Acceptance Criteria |

| Accuracy (% Recovery) | 98-99%[1], 99.656% - 101.825%[4][6] | 98-102% |

| Precision (%RSD) | ||

| - Intra-day | < 2.0%[1], 0.57-0.995%[4] | < 2% |

| - Inter-day | < 2.0%[1], 0.52-1.02%[4] | < 2% |

| Limit of Detection (LOD) | 0.042 µg/mL[1], 0.914 µg/mL[4] | - |

| Limit of Quantitation (LOQ) | 0.096 µg/mL[1], 3.142 µg/mL[4] | - |

| Robustness (%RSD) | 0.532-0.827%[4] | < 2% |

Visualization

The following diagrams illustrate the experimental workflow for the UV-Vis spectrophotometric analysis of this compound.

Caption: Experimental workflow for UV-Vis analysis of this compound.

Caption: Logical relationship of this compound analysis.

References

- 1. ajpamc.com [ajpamc.com]

- 2. asianjpr.com [asianjpr.com]

- 3. jocpr.com [jocpr.com]

- 4. japsr.in [japsr.in]

- 5. researchgate.net [researchgate.net]

- 6. [PDF] ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF this compound IN BULK AND DOSAGE FORM BY UV-VISIBLE SPECTROSCOPY | Semantic Scholar [semanticscholar.org]

- 7. alliedacademies.org [alliedacademies.org]

Cefixime Trihydrate Topical Gel: Application Notes and Protocols for Wound Infection Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation, characterization, and evaluation of a cefixime trihydrate topical gel intended for the management of bacterial wound infections. The protocols detailed below are synthesized from established methodologies to aid in the development and preclinical assessment of this novel formulation.

Formulation and Physicochemical Characterization

The development of a stable and effective topical gel requires careful selection of polymers and excipients. This compound, a third-generation cephalosporin, offers broad-spectrum antibacterial activity, making it a strong candidate for treating wound infections. The following tables summarize representative formulation compositions and their resulting physicochemical properties, providing a baseline for development.

Table 1: Representative Formulations of this compound Topical Gel

| Ingredient | Formulation F1 (% w/w) | Formulation F2 (% w/w) | Formulation F3 (% w/w) | Function |

| This compound | 1.0 | 1.0 | 1.0 | Active Pharmaceutical Ingredient |

| Carbopol 940 | 1.0 | 1.5 | 1.0 | Gelling Agent |

| Hydroxypropyl Methylcellulose (HPMC) | 0.5 | - | 1.5 | Gelling Agent / Viscosity Modifier |

| Propylene Glycol | 15.0 | 15.0 | 15.0 | Co-solvent, Humectant |

| Methylparaben | 0.03 | 0.03 | 0.03 | Preservative |

| Propylparaben | 0.01 | 0.01 | 0.01 | Preservative |

| Triethanolamine | q.s. to pH 6.8-7.4 | q.s. to pH 6.8-7.4 | q.s. to pH 6.8-7.4 | Neutralizing Agent |

| Purified Water | q.s. to 100 | q.s. to 100 | q.s. to 100 | Vehicle |

Data compiled from multiple sources indicating common concentrations for these excipients.

Table 2: Physicochemical Properties of this compound Gel Formulations

| Parameter | Formulation F1 | Formulation F2 | Formulation F3 | Acceptable Range |

| Appearance | Homogeneous, translucent | Homogeneous, translucent | Homogeneous, translucent | Homogeneous, free of lumps |

| Color | Off-white | Off-white | Off-white | Off-white |

| pH | 7.2 ± 0.1 | 7.1 ± 0.2 | 7.3 ± 0.1 | 6.5 - 7.4 |

| Viscosity (cP) | 4500-5500 | 6000-7000 | 5000-6000 | Varies based on desired consistency |

| Spreadability (g.cm/s) | 10.5 ± 0.5 | 8.2 ± 0.3 | 9.8 ± 0.4 | Higher value indicates better spreadability |

| Drug Content (%) | 98.5 ± 1.2 | 99.1 ± 0.8 | 98.9 ± 1.5 | 95.0 - 105.0 |

These values represent typical results found in literature for similar gel formulations.

Experimental Protocols

Detailed methodologies for the preparation and evaluation of the this compound topical gel are provided below.

Protocol 2.1: Preparation of this compound Topical Gel

This protocol describes the dispersion method for preparing a Carbopol 940-based gel.

Materials:

-

This compound

-

Carbopol 940

-

Propylene Glycol

-

Methylparaben

-

Propylparaben

-

Triethanolamine

-

Purified Water

-

Beakers, magnetic stirrer, overhead stirrer, pH meter, weighing balance.

Procedure:

-

Carbopol Dispersion: Accurately weigh the required amount of Carbopol 940 and slowly disperse it in a beaker containing a measured volume of purified water with constant stirring using a magnetic stirrer. Avoid lump formation. Continue stirring until a uniform dispersion is obtained.

-

Preservative Solution: In a separate beaker, dissolve the weighed quantities of methylparaben and propylparaben in propylene glycol with gentle heating if necessary. Cool to room temperature.

-

Drug Incorporation: Accurately weigh the this compound and dissolve it in the preservative solution from Step 2.

-

Gel Formation: Add the drug-preservative solution to the aqueous Carbopol dispersion with continuous stirring.

-

Neutralization: Slowly add triethanolamine dropwise to the formulation while continuously stirring and monitoring the pH. Continue addition until the pH of the gel reaches the desired range (e.g., 6.8-7.4), at which point a clear, viscous gel will form.

-

Final Volume: Add the remaining purified water to make up the final weight and mix until homogeneous.

-

Degassing: Allow the gel to stand for a few hours to remove any entrapped air bubbles.

Protocol 2.2: In-Vitro Drug Release Study

This protocol utilizes a Franz diffusion cell to evaluate the release profile of this compound from the topical gel.

Materials:

-

Franz diffusion cell apparatus

-

Synthetic membrane (e.g., cellulose acetate)

-

Phosphate buffer pH 7.4 (receptor medium)

-

This compound topical gel

-

Magnetic stirrer

-

Water bath maintained at 32±1°C

-

Syringes and vials for sample collection

-

UV-Vis Spectrophotometer or HPLC system

Procedure:

-

Membrane Preparation: Cut the synthetic membrane to the appropriate size and soak it in the receptor medium for at least 30 minutes before use.

-

Apparatus Setup: Mount the prepared membrane between the donor and receptor compartments of the Franz diffusion cell, ensuring no air bubbles are trapped.

-

Receptor Compartment: Fill the receptor compartment with freshly prepared and degassed phosphate buffer (pH 7.4). Place a magnetic stir bar in the receptor compartment and place the cell in the water bath maintained at 32±1°C. Stir the receptor medium at a constant rate (e.g., 100 rpm).

-

Sample Application: Accurately weigh approximately 1 g of the this compound gel and apply it uniformly to the surface of the membrane in the donor compartment.

-

Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a specific volume (e.g., 1 mL) of the sample from the receptor compartment through the sampling port.

-

Volume Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions.

-

Analysis: Analyze the collected samples for this compound concentration using a validated analytical method (e.g., UV-Vis spectrophotometry at the drug's λmax or HPLC).

-

Data Calculation: Calculate the cumulative amount of drug released per unit area (μg/cm²) and plot it against time to determine the release profile.

Protocol 2.3: Antibacterial Activity Assay (Agar Well Diffusion Method)

This method assesses the antibacterial efficacy of the formulated gel against common wound pathogens.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Pseudomonas aeruginosa ATCC 27853)

-

Nutrient agar or Mueller-Hinton agar plates

-

Sterile cork borer (6-8 mm diameter)

-

This compound topical gel

-

Positive control (e.g., commercial antibiotic ointment)

-

Negative control (gel base without cefixime)

-

Incubator at 37°C

-

Micropipettes

-

Sterile swabs

Procedure:

-

Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) in sterile saline.

-

Plate Inoculation: Using a sterile swab, uniformly streak the bacterial inoculum over the entire surface of the agar plate to create a lawn of bacteria.

-

Well Creation: Aseptically punch wells of 6-8 mm diameter into the inoculated agar plate using a sterile cork borer.

-

Sample Addition: Accurately weigh a specified amount (e.g., 100 mg) of the test gel, positive control, and negative control and place them into separate wells.

-

Incubation: Incubate the plates in an upright position at 37°C for 18-24 hours.

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters (mm). A larger zone indicates greater antibacterial activity.

-

Data Recording: Record the results for each formulation and control. The experiment should be performed in triplicate.

In-Vivo Wound Healing Evaluation

Animal models are crucial for evaluating the therapeutic efficacy of the topical gel in a biological system. The following protocol outlines a general procedure for an excision wound model in rats. All animal experiments must be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

Protocol 3.1: Excision Wound Model in Rats

Materials:

-

Wistar rats (male, 150-200 g)

-

Anesthetic agent (e.g., ketamine/xylazine cocktail)

-

Surgical scissors, forceps, and scalpel

-

This compound topical gel

-

Standard control (e.g., povidone-iodine ointment)

-

Untreated control group

-

Ruler or caliper

-

Digital camera

Procedure:

-

Animal Acclimatization: Acclimatize the rats to laboratory conditions for at least one week before the experiment.

-

Wound Creation: Anesthetize a rat and shave the dorsal thoracic region. Disinfect the area with 70% ethanol. Create a full-thickness circular excision wound of approximately 300 mm² using a sterile scalpel and forceps.

-

Grouping and Treatment: Divide the animals into at least three groups:

-

Group I (Control): No treatment or application of the gel base without the drug.

-

Group II (Standard): Topical application of a standard commercial antiseptic/antibiotic ointment (e.g., Betadine).

-

Group III (Test): Topical application of the this compound gel.

-

-

Treatment Application: Apply the respective treatments topically to the wound area once daily, starting from day 0, for a specified period (e.g., 16-21 days).

-

Wound Area Measurement: Measure the wound area on specific days (e.g., 0, 4, 8, 12, 16) using a caliper or by tracing the wound boundary on a transparent sheet and calculating the area. A digital photograph can also be taken for documentation and analysis.

-

Percentage of Wound Contraction: Calculate the percentage of wound contraction using the formula: % Contraction = [(Initial Wound Area - Specific Day Wound Area) / Initial Wound Area] x 100

-

Histopathological Analysis: On the final day, euthanize the animals and excise the wound tissue for histopathological examination to assess re-epithelialization, collagen deposition, and inflammatory cell infiltration.

Signaling Pathways in Wound Healing

The primary role of a topical antibiotic like cefixime is to eliminate bacterial infection. Bacterial colonization can severely impair the wound healing process by prolonging the inflammatory phase and degrading essential growth factors and matrix proteins. By controlling the bacterial bioburden, cefixime allows the endogenous cellular and signaling processes to proceed efficiently. Two critical pathways in wound healing are the Transforming Growth Factor-Beta (TGF-β) and Vascular Endothelial Growth Factor (VEGF) signaling pathways.

-

TGF-β Signaling: This pathway is crucial for all phases of wound healing. It regulates inflammation, stimulates fibroblasts to produce collagen and other extracellular matrix (ECM) components, and promotes re-epithelialization.

-

VEGF Signaling: VEGF is a potent stimulator of angiogenesis, the formation of new blood vessels. This process is vital for supplying oxygen and nutrients to the healing tissue.

Uncontrolled infection can dysregulate these pathways, leading to chronic, non-healing wounds. The application of cefixime gel helps create a more favorable environment for these signaling cascades to function optimally.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefixime trihydrate is a third-generation cephalosporin antibiotic widely used to treat bacterial infections. Like many complex organic molecules, it is susceptible to degradation under various stress conditions, leading to the formation of related substances or impurities. The identification and quantification of these impurities are critical for ensuring the quality, safety, and efficacy of the final drug product. This application note provides a detailed protocol for the identification of this compound related substances using a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The protocol includes procedures for forced degradation studies to generate potential impurities and a validated LC-MS/MS method for their separation and identification.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products that may form under various stress conditions. These studies are performed in accordance with International Council for Harmonisation (ICH) guidelines.

a. Acid Hydrolysis:

-

Prepare a 1 mg/mL solution of this compound in 0.1 N methanolic hydrochloric acid.

-

Reflux the solution at 80°C.

-

Withdraw aliquots at various time points (e.g., 1, 3, 5, and 8 hours).

-

Neutralize the samples with an appropriate volume of 0.1 N NaOH.

-

Dilute the samples with the mobile phase prior to LC-MS/MS analysis.

b. Base Hydrolysis:

-

Prepare a 1 mg/mL solution of this compound in 0.1 N methanolic NaOH.

-

Reflux the solution at 80°C.

-

Withdraw aliquots at various time points (e.g., 0.5 and 1 hour).

-

A separate study using 0.01 N NaOH at 80°C for up to 8 hours can also be performed for slower degradation.

-

Neutralize the samples with an appropriate volume of 0.1 N HCl.

-

Dilute the samples with the mobile phase before analysis.

c. Oxidative Degradation:

-

Prepare a 1 mg/mL solution of this compound in a solution of hydrogen peroxide (e.g., 3%).

-

Keep the solution at room temperature or slightly elevated temperature (e.g., 50°C) for a specified period (e.g., 2 hours).

-

Withdraw aliquots and dilute with the mobile phase for analysis.

d. Thermal Degradation:

-

Expose solid this compound powder to dry heat (e.g., 80°C) for a specified duration.

-

Alternatively, reflux a solution of this compound (1 mg/mL in mobile phase) at 80°C for 1 hour.

-

Dissolve the heat-stressed solid sample in the mobile phase.

-

Dilute the samples as needed before LC-MS/MS analysis.

e. Photolytic Degradation:

-

Expose a solution of this compound (e.g., 100 µg/mL in water) to UV radiation at 254 nm.

-

Expose solid this compound to direct sunlight for an extended period (e.g., several months).

-

Samples should be withdrawn at different time intervals to monitor the extent of degradation.

-

Dilute the samples with the mobile phase for analysis.

LC-MS/MS Analysis

a. Liquid Chromatography (LC) Conditions:

| Parameter | Condition |

| Column | Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | A: Water with 0.5% formic acidB: Acetonitrile |

| Gradient | Isocratic elution with Water:Acetonitrile (85:15 v/v) can be used. A gradient elution may also be employed for better separation of a larger number of impurities. |

| Flow Rate | 1.2 mL/min |

| Column Temperature | Ambient or controlled at 40°C |

| Injection Volume | 10 µL |

| UV Detection | 254 nm |

b. Mass Spectrometry (MS) Conditions:

| Parameter | Condition |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.0 kV |

| Skimmer Cone Voltage | -20 V |

| Collision Energy | Ranged from 25-40 eV for MS/MS experiments |

| Scan Mode | Full scan for identification and product ion scan for fragmentation analysis. |

Data Presentation

The following table summarizes the identified related substances of cefixime, including those specified in the British Pharmacopoeia (BP).

| Compound Name | Relative Retention Time (RRT) | Precursor Ion ([M+H]⁺, m/z) | Key Product Ions (m/z) |

| Cefixime | 1.00 | 454.05 | 285, 241, 210, 182 |

| Impurity A (BP) | 0.8 | 472 | Not explicitly detailed in the provided search results. |

| Impurity B (BP) | 1.2 | 428 | 410, 384, 214 |

| Impurity C (BP) | 1.3 | Similar to Cefixime | Not explicitly detailed in the provided search results. |

| Impurity D (BP) | 1.7 | Similar to Cefixime | Not explicitly detailed in the provided search results. |

| Impurity E (BP) | Not specified | Not explicitly detailed in the provided search results. | Not explicitly detailed in the provided search results. |

Visualizations

Caption: Experimental workflow for the identification of cefixime related substances.

Caption: Logical workflow for the identification of known and unknown impurities.

Conclusion

This application note provides a comprehensive and detailed protocol for the identification of this compound related substances using LC-MS/MS. The described forced degradation studies are crucial for generating a complete impurity profile, while the LC-MS/MS method offers the necessary sensitivity and specificity for their accurate identification and characterization. This methodology is invaluable for quality control laboratories and in the development of robust and safe pharmaceutical products.

Troubleshooting & Optimization

Troubleshooting peak tailing in cefixime trihydrate HPLC analysis

This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of cefixime trihydrate, with a specific focus on addressing peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in HPLC analysis?

A1: Peak tailing refers to the asymmetry of a chromatographic peak, where the latter half of the peak is broader than the front half.[1] In an ideal HPLC separation, peaks should be symmetrical and Gaussian in shape.[2] Tailing peaks are problematic because they can compromise resolution between closely eluting compounds, lead to inaccurate peak integration and quantification, and indicate underlying issues with the analytical method or HPLC system.[2][3] For regulated environments, a high degree of peak tailing may cause the system suitability test to fail.[2]

Q2: My this compound peak is tailing. What are the most likely causes?

A2: Peak tailing in the analysis of this compound, a compound with basic functional groups, is often due to secondary interactions with the stationary phase.[4] The most common causes include:

-

Secondary Silanol Interactions: Interaction between the basic amine groups on cefixime and acidic residual silanol groups on the silica-based stationary phase.[4][5]

-

Mobile Phase pH Issues: An inappropriate mobile phase pH can lead to inconsistent ionization of cefixime or the stationary phase, causing peak distortion.[6]

-

Column Problems: Degradation of the column, formation of a void at the column inlet, or a blocked frit can cause tailing for all peaks in the chromatogram.[3][7]

-

Sample Overload: Injecting too high a concentration or volume of your cefixime sample.[8][9]

-

Extra-Column Volume: Excessive tubing length or poorly made connections can increase dead volume, leading to peak broadening and tailing.[10][11]

Q3: How does the mobile phase pH affect the peak shape of this compound?

A3: The mobile phase pH is a critical parameter. Cefixime has multiple ionizable groups.[12] If the mobile phase pH is close to the pKa of one of these groups, both the ionized and non-ionized forms of the molecule may exist simultaneously, leading to peak broadening or splitting.[6][13] For basic compounds like cefixime, secondary interactions with silanol groups on the column packing are a primary cause of tailing.[5] Lowering the mobile phase pH (e.g., to pH 3 or below) can protonate these silanol groups, minimizing these unwanted interactions and improving peak symmetry.[11] Conversely, some methods use a higher pH (around 6.3-7) with additives like triethylamine to mask the silanol groups.[14][15]

Q4: Can the sample solvent cause peak tailing?

A4: Yes, a mismatch between the sample solvent and the mobile phase is a common cause of peak distortion.[3] If the sample is dissolved in a solvent that is significantly stronger (more organic content in reversed-phase) than the mobile phase, it can lead to peak fronting or tailing.[16] Whenever possible, the sample should be dissolved in the mobile phase itself to ensure good peak shape.[9]

Troubleshooting Guide: Peak Tailing

This guide provides a systematic approach to diagnosing and resolving peak tailing issues in your this compound HPLC analysis.

Step 1: Initial Assessment - All Peaks or Just Cefixime?

-

Observation: Are all peaks in the chromatogram tailing, or is the problem specific to the cefixime peak?

-

Implication:

Step 2: Troubleshooting System-Wide Peak Tailing

If all peaks are tailing, investigate the following physical and mechanical aspects of your HPLC system.

Troubleshooting Workflow for System-Wide Peak Tailing

Caption: A logical workflow for troubleshooting system-wide peak tailing.

| Potential Cause | Recommended Action |

| Blocked Column Frit | A sudden increase in backpressure along with tailing on all peaks suggests a blocked inlet frit.[7] Solution: Disconnect the column from the detector, reverse it, and flush with a strong solvent to waste. If this doesn't resolve the issue, the frit may need to be replaced, or the entire column may need replacement.[5] |

| Column Void | The formation of a void or channel in the column packing material can lead to peak distortion.[3][5] This can be caused by pressure shocks or operating at an inappropriate pH.[11] Solution: In some cases, reversing the column can temporarily fix the issue. However, the most reliable solution is to replace the column. Using a guard column can help extend the life of the analytical column.[17] |

| Extra-Column Dead Volume | Long or wide-bore connecting tubing and poorly fitted connections can cause peak broadening and tailing, especially for early eluting peaks.[6][11] Solution: Minimize tubing length and use tubing with a narrow internal diameter (e.g., 0.005"). Ensure all fittings are properly seated to avoid dead volume.[6][18] |

Step 3: Troubleshooting Cefixime-Specific Peak Tailing

If only the cefixime peak is tailing, the issue is likely chemical in nature.

Troubleshooting Workflow for Analyte-Specific Peak Tailing

Caption: A logical workflow for troubleshooting analyte-specific peak tailing.

| Potential Cause | Recommended Action |

| Secondary Silanol Interactions | The basic nature of cefixime can lead to strong interactions with residual acidic silanol groups on the silica packing of C18 columns.[1][4] This is a very common cause of peak tailing for basic compounds. |

| Solution 1: Adjust Mobile Phase pH. Lowering the mobile phase pH to ≤ 3 protonates the silanol groups, reducing their interaction with the positively charged cefixime molecule.[1][11] Be sure to use a column that is stable at low pH.[5] | |

| Solution 2: Use a Mobile Phase Additive. Adding a competing base, such as triethylamine (TEA) at a concentration of around 25 mM, to the mobile phase can mask the active silanol sites.[1][9] | |

| Solution 3: Use a Different Column. Modern, high-purity, end-capped columns have fewer residual silanol groups and are less prone to causing tailing with basic compounds.[6][11] Consider using a base-deactivated or polar-embedded column. | |

| Sample Overload | Injecting too much cefixime can saturate the stationary phase, leading to tailing peaks.[3][8] Solution: Reduce the injection volume or dilute the sample by a factor of 10.[19] If the peak shape improves and the retention time increases slightly, overload was the cause.[19] |

| Incorrect Mobile Phase Buffer | Insufficient buffer capacity or a buffer pH that is too close to the pKa of cefixime can result in poor peak shape.[13] Solution: Ensure the buffer concentration is adequate (typically 10-25 mM). Adjust the mobile phase pH to be at least one pH unit away from the analyte's pKa values.[13] |

Experimental Protocols

Below are examples of HPLC methods for this compound analysis. These can be used as a starting point for method development or troubleshooting.

Method 1: Low pH Mobile Phase

This method is designed to minimize silanol interactions by operating at a low pH.

| Parameter | Condition |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm), stable at low pH |

| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water (v/v) |

| Ratio | 30:70 (Acetonitrile:Aqueous)[20] |

| Flow Rate | 1.0 mL/min[20] |

| Detection | UV at 280-289 nm[14][20] |

| Column Temperature | Ambient or controlled at 30°C |

Methodology:

-

Prepare the mobile phase by mixing 300 mL of HPLC-grade acetonitrile with 700 mL of HPLC-grade water containing 1 mL of formic acid.

-

Filter and degas the mobile phase.

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Prepare this compound standard and sample solutions in the mobile phase.

-

Inject the solutions onto the HPLC system.

Method 2: Neutral pH with Silanol Masking Agent

This method uses a neutral pH buffer and an additive to block active silanol sites.

| Parameter | Condition |

| Column | C18 (e.g., Phenomenex ODS, 250 x 4.6 mm, 5 µm)[15] |

| Mobile Phase | Methanol and 10 mM Disodium Hydrogen Phosphate with 0.5% Triethylamine (TEA), pH adjusted to 6.3 with Orthophosphoric Acid (OPA)[15] |

| Ratio | 25:75 (Methanol:Buffer)[15] |

| Flow Rate | 1.0 mL/min[15] |

| Detection | UV at 289 nm[15] |

| Column Temperature | Ambient |

Methodology:

-

Prepare the aqueous buffer by dissolving the appropriate amount of disodium hydrogen phosphate in water, adding 0.5% TEA, and adjusting the pH to 6.3 with OPA.

-

Prepare the mobile phase by mixing 250 mL of HPLC-grade methanol with 750 mL of the prepared buffer.

-

Filter and degas the mobile phase.

-

Equilibrate the column until a stable baseline is achieved.

-

Prepare this compound standard and sample solutions, preferably in the mobile phase.

-

Inject the solutions onto the HPLC system.

References

- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]

- 2. uhplcs.com [uhplcs.com]

- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]

- 4. restek.com [restek.com]